molecular formula C9H14N2 B1329547 N-Ethylpyridine-2-ethylamine CAS No. 6304-26-3

N-Ethylpyridine-2-ethylamine

Cat. No.: B1329547
CAS No.: 6304-26-3
M. Wt: 150.22 g/mol
InChI Key: IFZVQNMIQKLTKI-UHFFFAOYSA-N
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Description

N-Ethylpyridine-2-ethylamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, featuring an ethyl group attached to the nitrogen atom and an ethylamine group at the 2-position of the pyridine ring. This compound is known for its applications in organic synthesis, particularly as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpyridine-2-ethylamine can be synthesized through several methods. One common approach involves the alkylation of pyridine with ethylamine in the presence of a suitable catalyst. Another method includes the reaction of 2-bromoethylamine with pyridine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyridine-2-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethylpyridine-2-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-Ethylpyridine-2-ethylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

  • N-Methylpyridine-2-ethylamine
  • N-Propylpyridine-2-ethylamine
  • N-Butylpyridine-2-ethylamine

Comparison: N-Ethylpyridine-2-ethylamine is unique due to its specific ethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, it offers a balance of steric hindrance and electronic effects, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

N-ethyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZVQNMIQKLTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212327
Record name N-Ethylpyridine-2-ethylamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6304-26-3
Record name N-Ethyl-2-pyridineethanamine
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Record name N-Ethylpyridine-2-ethylamine
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Record name N-ethylpyridine-2-ethylamine
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Record name N-ETHYLPYRIDINE-2-ETHYLAMINE
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